EphA2 Receptor Binding Affinity: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine vs. Dimeric Derivatives
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (123B9 monomer) binds the EphA2 ligand-binding domain with a Kd of 4.0 μM . Systematic optimization of this compound yielded a submicromolar affinity derivative, and subsequent structure-based design produced dimeric versions with substantially enhanced binding. For example, the dimeric version of 135H11 (a 123B9-optimized derivative) demonstrated a Kd of 0.16 μM against EphA2-LBD [1]. This represents a 25-fold improvement in binding affinity relative to the parent 123B9 monomer. Procurement of the monomeric 123B9 enables direct comparative studies of monomeric versus dimeric agonism mechanisms and serves as the essential starting scaffold for affinity maturation programs.
| Evidence Dimension | Binding affinity (Kd) to EphA2 ligand-binding domain |
|---|---|
| Target Compound Data | Kd = 4.0 μM |
| Comparator Or Baseline | Dimeric 135H11 (optimized derivative of 123B9): Kd = 0.16 μM |
| Quantified Difference | 25-fold lower Kd (higher affinity) for dimeric derivative; 123B9 is the parent scaffold |
| Conditions | Isothermal titration calorimetry (ITC) measurements against recombinant EphA2 LBD |
Why This Matters
Selection of the monomeric 123B9 parent compound is essential for researchers studying affinity maturation pathways or requiring a well-characterized baseline scaffold for structure-activity relationship (SAR) optimization campaigns.
- [1] Gambini L, et al. Structure-Based Design of Novel EphA2 Agonistic Agents with Nanomolar Affinity in Vitro and in Cell. ACS Chemical Biology 2018, 13(9), 2633-2644. Dimeric 135H11 Kd = 0.16 μM View Source
